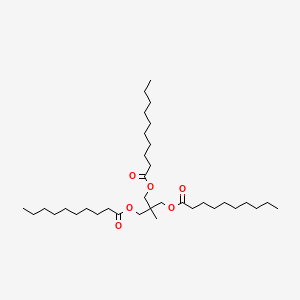

Trimethylolethane tridecanoate

Description

Contextualization within Polyol Ester Chemistry

Trimethylolethane tridecanoate (B1259635) belongs to the broader class of polyol esters. Polyol esters are esters derived from the reaction of a polyol (an alcohol with multiple hydroxyl groups) and a carboxylic acid. In the case of trimethylolethane tridecanoate, the polyol is trimethylolethane, and the carboxylic acid is tridecanoic acid. ontosight.ai

The defining characteristic of polyol esters is their ester linkages, which contribute to their high thermal stability and excellent lubricity. ontosight.ai The specific properties of a polyol ester are determined by the structure of both the polyol and the carboxylic acid used in its synthesis. The neopentyl structure of the trimethylolethane core, with its quaternary carbon atom, provides significant steric hindrance, which enhances the thermal and oxidative stability of the resulting ester. This structural feature is a key reason for the use of neopentyl polyols like trimethylolethane and pentaerythritol (B129877) in the formulation of high-performance synthetic lubricants.

Significance of Tridecanoate Moieties in Chemical Science

The long, saturated tridecanoate chains contribute to the compound's low volatility and high viscosity index, making it suitable for applications requiring stable performance over a wide range of temperatures. ontosight.ai Furthermore, the ester linkages formed between the tridecanoate groups and the trimethylolethane backbone are key to the molecule's function as a lubricant, providing a low-friction film between surfaces. ontosight.ai The study of different fatty acid moieties, such as tridecanoates, is essential for tailoring the properties of synthetic esters for specific applications, including their use as plasticizers and in cosmetic formulations. ontosight.ai

Overview of Current Research Trajectories for this compound

Current research involving this compound primarily focuses on its application as a high-performance lubricant and as a plasticizer. ontosight.ai Scientists are investigating its thermal and oxidative stability, viscosity-temperature characteristics, and tribological performance in various formulations. The goal is to develop advanced lubricants for demanding environments, such as in aviation and automotive industries.

Another area of research interest is its use in the cosmetics and personal care industry. ontosight.ai Due to its emollient properties, researchers are exploring its potential as an ingredient in creams and lotions. ontosight.ai

While detailed synthetic procedures for this compound are not extensively published in readily available literature, its synthesis would follow standard esterification methods involving the reaction of trimethylolethane with tridecanoyl chloride or tridecanoic acid. ontosight.ai Some chemical suppliers note that the compound may be available through custom synthesis, indicating a niche but important demand for research purposes. medkoo.comhodoodo.com

Below is a table summarizing the key chemical information for this compound:

| Property | Value |

| Chemical Formula | C35H66O6 medkoo.com |

| Molecular Weight | 582.91 g/mol medkoo.com |

| Appearance | Solid powder medkoo.comhodoodo.com |

| CAS Number | 67874-05-9 medkoo.com |

| Synonyms | Trimethanol ethane (B1197151) tricaprate, EINECS 267-451-5 medkoo.comhodoodo.com |

Properties

CAS No. |

67874-05-9 |

|---|---|

Molecular Formula |

C35H66O6 |

Molecular Weight |

582.9 g/mol |

IUPAC Name |

[3-decanoyloxy-2-(decanoyloxymethyl)-2-methylpropyl] decanoate |

InChI |

InChI=1S/C35H66O6/c1-5-8-11-14-17-20-23-26-32(36)39-29-35(4,30-40-33(37)27-24-21-18-15-12-9-6-2)31-41-34(38)28-25-22-19-16-13-10-7-3/h5-31H2,1-4H3 |

InChI Key |

GCEHDURERRQQCZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC |

Appearance |

Solid powder |

Other CAS No. |

67874-05-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Trimethylolethane tridecanoate; Trimethanol ethane tricaprate; EINECS 267-451-5. |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trimethylolethane Tridecanoate

Esterification Reaction Mechanisms and Optimization for Polyols

The fundamental reaction for producing trimethylolethane tridecanoate (B1259635) is the esterification of the triol, trimethylolethane, with tridecanoic acid. This reaction involves the formation of an ester linkage between the hydroxyl groups of the polyol and the carboxyl group of the fatty acid, with the concurrent removal of water. To drive the reaction towards completion, various catalytic systems and process parameter optimizations are employed.

The choice of catalyst is critical in the synthesis of polyol esters like trimethylolethane tridecanoate. Catalysts enhance the reaction rate and influence the final product's characteristics. Both homogeneous and heterogeneous catalysts are utilized in industrial processes.

Homogeneous Catalysts: Conventional homogeneous acid catalysts such as sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid are effective for esterification. ajgreenchem.comajgreenchem.com For instance, p-toluenesulfonic acid has been successfully used in the synthesis of polyol esters from fatty acids and polyols like trimethylolpropane (B17298) and pentaerythritol (B129877). ajgreenchem.comajgreenchem.com These catalysts operate by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. researchgate.net However, the use of these strong acid catalysts can present challenges, including equipment corrosion and difficulties in catalyst separation from the final product, which may necessitate neutralization and washing steps. ajgreenchem.comajgreenchem.com

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These catalysts offer advantages such as ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental impact. ajgreenchem.com Examples of heterogeneous catalysts investigated for polyol ester synthesis include:

Tin-based catalysts: SnO2 and nano-SnO2 have demonstrated high catalytic activity for the esterification of polyols, offering high conversion rates. ijcce.ac.ir They are considered safer alternatives to protic acids and are chemically and thermally stable, making them suitable for large-scale production. ijcce.ac.ir

Zeolites: Zr-ZSM-5, a zeolite-based solid acid catalyst, has shown excellent performance in the esterification of trimethylolpropane with fatty acids, achieving high yields. bohrium.com The catalytic efficiency is attributed to its enhanced acidity and well-defined pore structure. bohrium.com

Functionalized Magnetic Nanoparticles: A Brønsted acid-functionalized silica-coated magnetic catalyst (Fe3O4@SiO2-IM-SO3H) has been developed for the esterification of ricinoleic acid with various polyols, including trimethylolpropane. researchgate.net This catalyst can be easily recovered using an external magnetic field.

The table below summarizes various catalytic systems used in polyol ester synthesis.

Table 1: Catalytic Systems for Polyol Ester Synthesis| Catalyst Type | Specific Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | p-Toluenesulfonic acid, Sulfuric acid | High catalytic activity | Corrosion, difficult to separate |

| Heterogeneous (Tin-based) | SnO2, nano-SnO2 | High conversion, stable, safer | Potential for metal leaching |

| Heterogeneous (Zeolite) | Zr-ZSM-5 | High yield, reusable | Can be expensive |

| Heterogeneous (Magnetic) | Fe3O4@SiO2-IM-SO3H | Easy separation, reusable | Complex synthesis |

Optimizing process parameters is crucial for maximizing the yield and selectivity of this compound. Key parameters that are typically controlled include reaction temperature, molar ratio of reactants, catalyst loading, and reaction time.

Reaction Temperature: The reaction temperature significantly influences the rate of esterification. Studies on similar polyol esters, such as those from trimethylolpropane, have shown that increasing the temperature can lead to higher conversion rates. ijcce.ac.irijcce.ac.ir For example, in the synthesis of a trimethylolpropane-based ester, an optimal temperature of 150°C was identified to achieve a high conversion of 89%. ijcce.ac.irijcce.ac.ir However, excessively high temperatures can lead to side reactions and product degradation.

Molar Ratio of Reactants: The stoichiometry of the reactants, specifically the molar ratio of tridecanoic acid to trimethylolethane, is a critical factor. An excess of the fatty acid is often used to shift the reaction equilibrium towards the formation of the tri-ester, thereby increasing the yield. ijcce.ac.ir For instance, in the synthesis of a tri-ester from trimethylolpropane, an optimal molar ratio of fatty acid to polyol was found to be 3.5:1. ijcce.ac.irijcce.ac.ir

Catalyst Loading: The amount of catalyst used affects the reaction rate. While a higher catalyst concentration can accelerate the reaction, an optimal loading must be determined to balance efficiency with cost and potential for side reactions. springerprofessional.demdpi.com

Reaction Time: The duration of the reaction is another important parameter. The optimal reaction time is typically determined by monitoring the conversion of the reactants until a plateau is reached. In one study, an optimal time of 6 hours was found to achieve a 91% tri-ester yield. ijcce.ac.irijcce.ac.ir

The following table presents optimized parameters from a study on a similar polyol ester synthesis.

Table 2: Optimized Parameters for Polyol Ester Synthesis| Parameter | Optimal Value | Outcome |

|---|---|---|

| Temperature | 150 °C | 89% conversion ijcce.ac.irijcce.ac.ir |

| Molar Ratio (Acid:Polyol) | 3.5:1 | 91% tri-ester yield ijcce.ac.irijcce.ac.ir |

| Reaction Time | 6 hours | 91% tri-ester yield ijcce.ac.irijcce.ac.ir |

Synthesis of Trimethylolethane Precursor and Tridecanoic Acid Derivatives

Trimethylolethane (TME), with the chemical formula CH3C(CH2OH)3, is a triol that serves as the polyol backbone. wikipedia.org The industrial production of trimethylolethane is typically a two-step process. wikipedia.org

The first step involves the condensation reaction of propionaldehyde (B47417) with formaldehyde (B43269). wikipedia.org

CH3CH2CHO + 2 CH2O → CH3C(CH2OH)2CHO

This is followed by a Cannizzaro reaction in the second step. wikipedia.org

CH3C(CH2OH)2CHO + CH2O + NaOH → CH3C(CH2OH)3 + NaO2CH

An alternative production method has been proposed that involves the condensation of formaldehyde and propionaldehyde using a solid base catalyst, followed by catalytic hydrogenation. google.com This method is suggested to be more environmentally friendly as it avoids the generation of wastewater and allows for the recycling of the catalyst and other components. google.com

Tridecanoic acid is a 13-carbon saturated fatty acid. For esterification, it can be used directly or converted into more reactive derivatives to facilitate the reaction.

Acid Halides: Tridecanoic acid can be converted to tridecanoyl chloride. Acid chlorides are highly reactive acylating agents that can react with alcohols to form esters under milder conditions than direct esterification.

Acid Anhydrides: Another reactive derivative is the corresponding acid anhydride. Similar to acid halides, anhydrides readily react with alcohols to produce esters.

Methyl Esters: Tridecanoic acid can be converted to its methyl ester, methyl tridecanoate, through esterification with methanol. ontosight.ai This derivative can then be used in a transesterification reaction with trimethylolethane to produce the final polyol ester. hielscher.com Transesterification is an equilibrium-driven reaction where the alcohol is exchanged. hielscher.com

The derivatization of tridecanoic acid can be particularly useful in overcoming steric hindrance and achieving higher conversion rates in the synthesis of bulky polyol esters.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally benign methods for the synthesis of polyol esters like this compound. rsc.org

Enzymatic Catalysis: The use of lipases as biocatalysts for esterification and transesterification reactions is a promising green alternative to conventional chemical catalysts. ijcce.ac.irmdpi.com Enzymatic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced byproduct formation. mdpi.com For instance, immobilized lipases such as Novozym 435 have been effectively used in the synthesis of trimethylolpropane esters from fatty acid methyl esters, achieving very high conversion rates (up to 99%). ijcce.ac.ir The reaction can often be conducted in solvent-free systems, further enhancing its green credentials. nih.gov

Ultrasonic and Microwave-Assisted Synthesis: The application of ultrasound (sonication) and microwave irradiation can significantly enhance the rate of esterification reactions. hielscher.comrsc.org These techniques provide energy directly to the reacting molecules, leading to shorter reaction times, lower reaction temperatures, and often higher yields compared to conventional heating methods. hielscher.comrsc.org For example, a microwave-promoted synthesis of polyol esters in the absence of a solvent has been reported to be a rapid and highly efficient approach. rsc.org

Use of Greener Solvents: While solvent-free systems are ideal, in cases where a solvent is necessary, the use of greener alternatives to traditional volatile organic compounds is being explored. Ionic liquids and deep eutectic solvents have been investigated as reaction media for the enzymatic synthesis of sugar fatty acid esters, demonstrating the potential for these novel solvents in esterification reactions. mdpi.com

The following table highlights some green chemistry approaches applicable to polyol ester synthesis.

Table 3: Green Chemistry Approaches in Polyol Ester Synthesis| Approach | Description | Advantages |

|---|---|---|

| Enzymatic Catalysis | Use of lipases as biocatalysts. ijcce.ac.irmdpi.com | High selectivity, mild conditions, biodegradable catalyst. mdpi.com |

| Ultrasonic/Microwave Assistance | Application of ultrasound or microwaves to promote the reaction. hielscher.comrsc.org | Shorter reaction times, lower energy consumption, higher yields. hielscher.comrsc.org |

| Solvent-Free Systems | Conducting the reaction without a solvent. nih.gov | Reduces waste, simplifies purification. |

Elucidation of Reaction Kinetics and Mechanistic Pathways

Mechanistic Investigations of Polyol Esterification

The formation of trimethylolethane tridecanoate (B1259635) proceeds via the esterification of trimethylolethane (TME) with tridecanoic acid. This reaction is a classic example of Fischer-Speier esterification, which typically requires an acid catalyst to proceed at a practical rate. masterorganicchemistry.comchemguide.co.uk The generally accepted mechanism for the acid-catalyzed esterification of a polyol like trimethylolethane involves a series of reversible steps. academie-sciences.frresearchgate.net

The reaction is initiated by the protonation of the carboxylic acid (tridecanoic acid) by the acid catalyst, commonly sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comajgreenchem.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of trimethylolethane. academie-sciences.fr

The mechanism can be outlined as follows:

Protonation of the Carboxylic Acid: The carbonyl oxygen of tridecanoic acid is protonated by the acid catalyst, forming a resonance-stabilized cation. chemguide.co.uk

Nucleophilic Attack: A primary alcohol group of trimethylolethane acts as a nucleophile, attacking the electrophilic carbonyl carbon of the protonated tridecanoic acid. This results in the formation of a tetrahedral intermediate. academie-sciences.fr

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms of the intermediate. This step is often facilitated by solvent or other base molecules.

Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester of trimethylolethane.

This process is repeated for the remaining two hydroxyl groups of trimethylolethane to form the diester and finally the desired triester, trimethylolethane tridecanoate. The formation of mono-, di-, and triesters occurs in a series-parallel reaction network. researchgate.net The compact neopentyl structure of trimethylolethane provides good thermal stability to the resulting ester. wikipedia.org

The reaction is reversible, and the removal of water as it is formed is essential to drive the equilibrium towards the formation of the triester. chemguide.co.uk This is often achieved by azeotropic distillation using a suitable solvent like toluene (B28343) or by conducting the reaction under vacuum. ajgreenchem.comresearchgate.net

Kinetic Modeling of Reaction Rates and Intermediate Formation

The kinetics of polyol esterification are complex due to the presence of multiple consecutive and parallel reactions leading to the formation of mono-, di-, and triesters. researchgate.net The rate of reaction is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net

A simplified kinetic model for the esterification of a polyol like trimethylolethane with a fatty acid can be represented by a set of rate equations describing the change in concentration of each species over time. mt.comlibretexts.orgebsco.com The reaction rate generally follows second-order kinetics, being first order with respect to both the alcohol and the carboxylic acid concentrations. libretexts.org

The rate of disappearance of the reactants and the formation of products can be expressed as:

Rate = k[R-COOH][R'-OH]

Where:

k is the rate constant.

[R-COOH] is the concentration of tridecanoic acid.

[R'-OH] is the concentration of the hydroxyl groups of trimethylolethane.

The formation of intermediates (monoester and diester) and the final triester product can be tracked over time to understand the reaction progress. The relative rates of these steps determine the product distribution at any given time.

Table 1: Representative Data for Polyol Esterification Kinetics

The following interactive table illustrates typical experimental data for the esterification of a polyol with a fatty acid, showing the conversion of the polyol over time under different catalytic conditions. This data is representative of the type of results obtained in kinetic studies of polyol ester synthesis. researchgate.net

| Time (hours) | Catalyst A Conversion (%) | Catalyst B Conversion (%) | Catalyst C Conversion (%) |

| 1 | 45 | 30 | 15 |

| 2 | 70 | 55 | 35 |

| 3 | 85 | 75 | 50 |

| 4 | 92 | 88 | 65 |

| 5 | 95 | 93 | 78 |

| 6 | 96 | 95 | 85 |

This table is generated based on typical esterification reaction profiles and is for illustrative purposes.

Kinetic models can be developed and validated against such experimental data to predict reaction outcomes and optimize process conditions for maximizing the yield of the desired triester. nih.govnih.gov

Stereochemical Considerations in Polyol Ester Synthesis

Trimethylolethane [CH₃C(CH₂OH)₃] is an achiral molecule as it possesses a plane of symmetry. Therefore, the esterification of trimethylolethane with tridecanoic acid does not create any new chiral centers, and the resulting this compound is also achiral.

However, in the broader context of polyol ester synthesis, stereochemistry can be a significant factor, particularly when using chiral polyols or chiral carboxylic acids. While not directly applicable to this compound, it is a relevant area of study in polyol ester chemistry. For instance, the synthesis of esters from chiral starting materials can lead to diastereomeric products, and controlling the stereoselectivity of the reaction becomes important. nih.govorganic-chemistry.org

Methods for stereoselective synthesis of esters often involve the use of chiral catalysts or auxiliaries to control the formation of a specific stereoisomer. rsc.orgtechnion.ac.ilrsc.org While the synthesis of this compound itself is stereochemically straightforward due to the achiral nature of the reactants, the principles of stereoselective synthesis are crucial for producing other functional esters with specific spatial arrangements, which can influence their physical and biological properties.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. libretexts.orgnih.gov For Trimethylolethane tridecanoate (B1259635), both ¹H and ¹³C NMR are used to confirm the covalent bonding and connectivity of the atoms, ensuring the correct esterification of the 1,1,1-Tris(hydroxymethyl)ethane core with three tridecanoate chains. organicchemistrydata.org

The expected NMR signals can be predicted based on the molecule's structure. The ¹H NMR spectrum would show characteristic signals for the protons of the central trimethylolethane unit and the attached fatty acid chains. The methylene (B1212753) protons of the core (-CH₂-O-C=O) are deshielded by the adjacent ester oxygen, causing them to appear at a lower field (higher chemical shift) than the protons of the long aliphatic chains. libretexts.org Similarly, the ¹³C NMR spectrum provides a distinct signal for each unique carbon atom, including the carbonyl carbons of the ester groups, the quaternary carbon of the core, and the various methylene and methyl carbons throughout the molecule.

Predicted ¹H NMR Chemical Shifts for Trimethylolethane tridecanoate

Predicted ¹³C NMR Chemical Shifts for this compound

Mass Spectrometry (MS) Techniques for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the identification of unknown compounds. sterlingpharmasolutions.com For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₄₄H₈₄O₆).

MS is also a critical tool for impurity profiling, which involves the detection, identification, and quantification of impurities in a substance. researchgate.netijrpr.com Common impurities in this compound could include starting materials (1,1,1-Tris(hydroxymethyl)ethane, Tridecanoic acid) or byproducts such as the corresponding di- and mono-esters. The high sensitivity of MS allows for the detection of these impurities even at very low levels. sciex.com Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that helps to definitively identify these trace components. ajprd.com

Predicted Mass Spectrometry Data for this compound

Chromatographic Separations (e.g., GC, HPLC) for Purity Assessment and Component Analysis

Chromatographic techniques are essential for separating the components of a mixture. mdpi.com For a high-molecular-weight, low-volatility compound like this compound, High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment. labmanager.com A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a gradient elution of a mobile phase, such as acetonitrile (B52724) and water. The separation allows for the quantification of the main compound relative to any impurities present in the sample. researchgate.net

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer the most comprehensive approach to chemical analysis. researchgate.netchemijournal.com The combination of Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing complex mixtures. asiapharmaceutics.infoijarnd.comresearchgate.net

In an LC-MS analysis of this compound, the HPLC system first separates the main compound from any impurities. ajprd.com The eluent from the HPLC column is then directed into the mass spectrometer. The MS provides a mass spectrum for each separated peak, allowing for the confident identification of not only the target compound but also each of the impurities. This approach combines the quantitative separation power of chromatography with the definitive identification capabilities of mass spectrometry, making it an indispensable tool for quality control and impurity profiling. researchgate.net

Table of Mentioned Chemical Compounds

Computational and Theoretical Chemistry Studies of Trimethylolethane Tridecanoate

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and intermolecular interactions of a molecule like Trimethylolethane tridecanoate (B1259635).

Conformational Analysis: The flexibility of the tridecanoate chains and the rotational freedom around the ester linkages in Trimethylolethane tridecanoate give rise to a multitude of possible three-dimensional arrangements, or conformations. MD simulations can explore this vast conformational space by simulating the molecule's dynamic behavior over time. nih.gov This analysis is crucial for understanding how the molecule's shape influences its macroscopic properties. For instance, the extent of chain folding and entanglement can affect viscosity and lubricating properties.

Intermolecular Interactions: In a bulk liquid state, this compound molecules interact with each other through various non-covalent forces, such as van der Waals interactions and dipole-dipole interactions. MD simulations can quantify these interactions, providing insights into the cohesive energy of the liquid and its behavior at interfaces. acs.orgacs.orgtohoku.ac.jpnih.gov Understanding these interactions is fundamental to predicting properties like boiling point, viscosity, and film-forming capabilities in lubrication applications. researchgate.net

To illustrate the potential output of such a study, a hypothetical data table is presented below, showcasing possible conformational distributions.

| Conformation Type | Dihedral Angle Range (degrees) | Population (%) |

|---|---|---|

| Anti (trans) | 150 to 180 | 65 |

| Gauche+ | 30 to 90 | 18 |

| Gauche- | -90 to -30 | 17 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. northwestern.edu These methods can be applied to this compound to investigate the properties of its ester functional groups and hydrocarbon chains.

Electronic Structure: Methods like Density Functional Theory (DFT) can be used to calculate the electron density distribution, molecular orbital energies, and electrostatic potential of this compound. mdpi.com This information is vital for understanding the polarity of the molecule and the nature of its chemical bonds. For example, the partial charges on the atoms of the ester group can be determined, which influences how the molecule interacts with other molecules and surfaces.

Reactivity Predictions: Quantum chemical calculations can be employed to predict the reactivity of this compound. arxiv.org For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the molecule's susceptibility to oxidation or reduction. Furthermore, these calculations can model reaction pathways, such as hydrolysis of the ester linkages, by determining the activation energies of potential reaction mechanisms. acs.org

A hypothetical data table summarizing key electronic properties is provided below.

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -8.2 |

| LUMO Energy (eV) | 1.5 |

| Dipole Moment (Debye) | 2.1 |

| Partial Charge on Carbonyl Carbon (e) | +0.45 |

| Partial Charge on Carbonyl Oxygen (e) | -0.42 |

Predictive Modeling of Molecular Interactions

Predictive modeling, often employing machine learning and statistical methods, can be used to forecast the macroscopic properties of materials based on their molecular features. mdpi.com For a compound like this compound, which has potential applications as a lubricant, predictive models can be developed to estimate its performance characteristics.

By training models on datasets of molecules with known properties, it is possible to predict the viscosity, pour point, and flash point of this compound. These models typically use molecular descriptors, which are numerical representations of a molecule's structure and physicochemical properties, as input.

Structure-Property Relationship Modeling through Computational Approaches

Understanding the relationship between a molecule's structure and its properties is a cornerstone of materials science. Computational approaches can establish quantitative structure-property relationships (QSPR) for families of related compounds, such as polyol esters. acs.orgacs.org

For this compound, QSPR models could be developed to correlate its structural features, like the length of the fatty acid chains and the type of polyol core, with its physical properties. acs.org For example, a model could predict how changes in the chain length of the tridecanoate group would affect the viscosity index of the resulting ester. These models are invaluable for designing new molecules with tailored properties for specific applications.

The following table illustrates a hypothetical QSPR model for predicting the viscosity of polyol esters.

Research on Functional Applications and Material Science Integration

Investigations into Synthetic Lubricant Formulations and Tribological Performance

Synthetic esters, particularly those derived from neopentyl polyols like trimethylolethane and trimethylolpropane (B17298), are highly valued as base oils for high-performance lubricants. wikipedia.org These esters are known for their excellent thermal and oxidative stability, low volatility, and good viscosity-temperature characteristics. frontiersin.org While direct studies on Trimethylolethane tridecanoate (B1259635) are not extensively published, research on analogous trimethylolpropane (TMP) esters provides significant insight into its expected tribological performance.

TMP esters derived from various fatty acids are recognized as biodegradable synthetic lubricants that serve as an alternative to mineral oils and polyalphaolefins. nih.gov The properties of these esters, such as viscosity, viscosity index, pour point, and wear protection, are influenced by the fatty acid chain length and structure. psu.edu For instance, high oleic trimethylolpropane triesters have been shown to possess a high viscosity index, indicating less change in viscosity with temperature, which is a desirable trait for lubricants operating under a wide range of conditions. nih.govresearchgate.net

Molecular dynamics simulations of trimethylolpropane-based lubricants have shown that under high-temperature and high-pressure conditions, these polyol esters exhibit reduced friction coefficients. nih.govscielo.br The lubricant molecules form stable films on metal surfaces, reducing wear and enhancing operational efficiency. nih.gov Given the structural similarity, Trimethylolethane tridecanoate is expected to exhibit comparable performance, offering good lubricity and anti-wear properties, making it a candidate for formulation in industrial and automotive lubricants, particularly where biodegradability and high-temperature stability are required. frontiersin.orgbiointerfaceresearch.com

Table 1: Comparative Properties of Synthetic Lubricant Base Oils

| Property | Mineral Oil | Polyalphaolefin (PAO) | Polyol Esters (general) |

|---|---|---|---|

| Viscosity Index | Low to Medium | High | Very High |

| Thermal Stability | Moderate | Good | Excellent |

| Oxidative Stability | Moderate | Good | Excellent |

| Biodegradability | Low | Low | High |

| Low-Temperature Fluidity | Poor to Good | Excellent | Very Good |

Academic Studies on Cosmetic Base Material Development and Emollient Properties

In the cosmetics and personal care industry, esters are widely used for their emollient, skin-conditioning, and texture-enhancing properties. mdpi.com Emollients are crucial ingredients that help to soften, smooth, and moisturize the skin by forming a barrier on the skin surface to reduce water loss. mdpi.com Esters derived from fatty acids and alcohols, such as this compound, are valued for providing a non-greasy, smooth feel. atamankimya.comspecialchem.com

While specific academic studies on this compound in cosmetics are limited, the properties of related compounds like Neopentyl Glycol Diethylhexanoate and Tridecyl Trimellitate offer valuable insights. specialchem.comspecialchem.com These esters are known for their lightweight feel and ability to enhance the spreadability of cosmetic formulations. specialchem.comspecialchem.com Tridecyl Trimellitate, for example, is considered an excellent alternative to mineral oil, providing hydration and improving product texture. specialchem.com

Table 2: Functions of Esters in Cosmetic Formulations

| Function | Description | Example Compounds |

|---|---|---|

| Emollient | Softens and soothes the skin. | Tridecyl Stearate, Tricaprin atamankimya.comspecialchem.com |

| Skin Conditioning | Maintains skin in good condition. | Neopentyl Glycol Diethylhexanoate specialchem.com |

| Texture Enhancer | Improves the feel and spreadability of a product. | Tridecyl Trimellitate specialchem.com |

| Film Former | Forms a protective barrier on the skin. | Tridecyl Trimellitate specialchem.com |

Exploration of Plasticizer Functionality in Polymer Systems and Material Flexibility Enhancement

Plasticizers are additives incorporated into polymers to increase their flexibility, workability, and distensibility. google.com They function by embedding themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature of the polymer. Esters are a significant class of plasticizers, with polyol esters being used in applications requiring high thermal stability and low volatility. emeryoleo.comhallstarindustrial.com

Trimethylolethane itself is used as an intermediate in the production of plasticizers. wikipedia.org888chem.com Esters derived from polyols like trimethylolethane are known to be effective plasticizers for polymers such as polyvinyl chloride (PVC). google.comgoogle.com These plasticizers can offer improved resistance to extraction by oils and have good oxidative stability. hallstarindustrial.com

The long alkyl chains of the tridecanoate groups in this compound would provide the necessary volume to separate polymer chains, thereby imparting flexibility. The stable neopentyl core from the trimethylolethane would contribute to the permanence of the plasticizer within the polymer matrix, reducing migration and volatilization, which are common issues with some conventional plasticizers. This suggests that this compound could be a viable plasticizer for enhancing the flexibility of various polymer systems, particularly in applications demanding durability and high-temperature performance. emeryoleo.com

Research on Trimethylolethane-Derived Phase Change Materials for Thermal Management Systems

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during a phase transition (e.g., from solid to liquid). This property makes them highly effective for thermal energy storage and thermal management applications. Trimethylolethane (TME) in an aqueous solution can form a hydrate (B1144303), which acts as a PCM. wikipedia.org

The formation and dissociation of gas hydrates are kinetic processes influenced by factors such as temperature, pressure, and the presence of additives. In the context of PCMs, the formation of a solid hydrate from a liquid solution corresponds to the charging (energy storage) phase, while the dissociation (melting) of the hydrate back to a liquid represents the discharging (energy release) phase. Studies on methane (B114726) hydrate formation have shown that various promoters can influence the kinetics of these processes. The dissociation of hydrates can be initiated by thermal stimulation or depressurization.

Research has demonstrated that TME hydrate is a promising PCM for cooling applications, such as the thermal management of lithium-ion batteries in electric vehicles. This is due to its large dissociation heat and a phase transition temperature of around 30°C under atmospheric pressure. A cooling system utilizing TME hydrate can offer high efficiency and stability in heat transfer. Studies have investigated the thermophysical properties of TME hydrate across a range of mass fractions. The highest equilibrium temperature of 29.6°C and the largest dissociation heat of 190.1 kJ kg⁻¹ were observed at a TME mass fraction of 0.60.

Table 3: Thermophysical Properties of Trimethylolethane (TME) Hydrate at Different Mass Fractions

| TME Mass Fraction | Equilibrium Temperature (°C) | Dissociation Heat (kJ/kg) |

|---|---|---|

| 0.20 | Data not specified | Data not specified |

| 0.60 | 29.6 | 190.1 |

| 0.625 | Data not specified | Data not specified |

Role in Enhancing Antimicrobial Agent Efficacy

Fatty acids and their esters have been reported to possess significant antimicrobial activity against a range of pathogens. Tridecanoic acid, the fatty acid component of this compound, has been identified as an antimicrobial agent. researchgate.net Studies have shown that tridecanoic acid and its derivatives can inhibit the growth of bacteria and the formation of biofilms. researchgate.netkoreascience.kr

For example, tridecanoic acid methyl ester, isolated from the plant Monochoria hastata, has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net Its mode of action involves disrupting the bacterial cell membrane, leading to cellular leakage and cell death. nih.govnih.gov Furthermore, some fatty acids have shown synergistic effects when combined with conventional antibiotics. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Trimethylolethane |

| Tridecanoic acid |

| Trimethylolpropane |

| Polyalphaolefins |

| Neopentyl Glycol Diethylhexanoate |

| Tridecyl Trimellitate |

| Polyvinyl chloride (PVC) |

| Methane |

Applications in Resin Chemistry and Polymer Synthesis

This compound, as a derivative of the trifunctional polyol Trimethylolethane (TME), holds a specialized role in polymer and resin chemistry. Its function is best understood by first examining the role of its precursor, TME, and then the modifying effects of esterification with tridecanoic acid.

The parent molecule, Trimethylolethane (TME), is a crucial building block in the synthesis of various high-performance resins. geosc.comspecialchem.comspecialchem.com TME is a polyol featuring a compact neopentyl structure with three primary hydroxyl groups. geosc.comspecialchem.comspecialchem.comwikipedia.org This unique structure makes it a favored monomer for producing alkyd resins, polyesters, and silicone-modified polyesters. geosc.com The incorporation of the TME structure into the polymer backbone is known to significantly enhance the final resin's properties. Resins based on Trimethylolethane exhibit superior weatherability and notable resistance to alkali and heat. wikipedia.org In waterborne resin formulations, TME contributes to improved hydrolytic stability. geosc.com Furthermore, oil-free polyester (B1180765) baking enamels that utilize TME are recognized for their excellent color retention and resistance to over-baking. geosc.com

When the three hydroxyl groups of Trimethylolethane are reacted with a fatty acid, such as tridecanoic acid, to form this compound, the function of the molecule shifts significantly. The esterification process consumes the reactive hydroxyl groups, meaning the resulting triester molecule is no longer a candidate for building the primary polymer backbone through polymerization. Instead, it functions as a modifier or additive within the polymer matrix.

Esters of TME are recognized for their inherent resistance to heat, light, hydrolysis, and oxidation. wikipedia.org Specifically, TME esters are utilized as lubricant base stocks, where the properties of the ester are determined by the chain length and structure of the fatty acid component. geosc.com In this context, this compound, with its three long hydrocarbon chains, can be integrated into a polymer formulation to act as an internal plasticizer or lubricant. This integration can improve the processing characteristics of the resin and enhance the flexibility of the final cured product without compromising the thermal stability endowed by the core TME structure.

The influence of the core Trimethylolethane structure on polymer properties is summarized in the table below.

| Property Enhancement | Resin Type(s) | Underlying Structural Feature |

| Resistance to Heat & UV Light | Alkyd, Polyester | Stable neopentyl structure of TME geosc.com |

| Hydrolytic Stability | Waterborne Resins | Compact polyol structure geosc.com |

| Weatherability | General Polymers | Three primary hydroxyl groups forming stable links wikipedia.org |

| Color Retention | Polyester Baking Enamels | Inherent stability of the TME monomer geosc.com |

Environmental Fate, Biodegradation, and Degradation Pathways

Biodegradation Mechanisms of Tridecanoate (B1259635) Esters in Various Environments

The environmental degradation of Trimethylolethane tridecanoate, a type of neopentyl polyol ester, is primarily governed by the cleavage of its ester bonds. The principal mechanism for this breakdown in various environments, such as soil and aquatic systems, is enzymatic hydrolysis. nih.govmdpi.com This biotic process is mediated by a class of enzymes known as esterases, which are widely produced by microorganisms like bacteria and fungi. nih.gov

The biodegradation process involves the following key steps:

Microbial Adhesion: Microorganisms first adhere to the surface of the polyol ester.

Enzymatic Action: These microorganisms secrete extracellular enzymes (esterases) that catalyze the hydrolysis of the three ester linkages in the this compound molecule.

Cleavage of Ester Bonds: The hydrolysis reaction breaks the ester bond, yielding the parent alcohol, Trimethylolethane, and the parent carboxylic acid, Tridecanoic acid.

Factors Influencing Biotic and Abiotic Degradation Rates

The rate at which this compound degrades in the environment is controlled by a combination of biotic and abiotic factors. These factors influence the accessibility of the ester bonds to chemical or enzymatic attack and the activity of the degrading microorganisms.

Biotic Factors:

Microbial Population: The presence, diversity, and density of microorganisms capable of producing esterase enzymes are fundamental for biotic degradation.

Enzyme Activity: The efficiency of the secreted enzymes is crucial. This can be affected by environmental pH and temperature. researchgate.net

Polymer Characteristics: The physical and chemical properties of the ester itself are critical. High molecular weight and increased crystallinity can slow down the degradation rate. frontiersin.orgmdpi.com The neopentyl structure of this compound provides steric hindrance, which inherently reduces its susceptibility to hydrolysis.

Abiotic Factors:

Hydrolysis: This is the primary abiotic degradation pathway, involving the chemical reaction of the ester with water. mdpi.com The rate is influenced by temperature and pH. mdpi.com However, esters derived from Trimethylolethane are specifically designed for their superior resistance to hydrolysis. wikipedia.orgstobec.comspecialchem.com

Photodegradation: Exposure to light, particularly UV radiation, can break down chemical bonds. Trimethylolethane esters are noted for their good resistance to light-induced degradation. stobec.comspecialchem.com

Thermal Degradation: High temperatures can cause the molecule to decompose. Polyol esters generally have high thermal stability, a key property for their use as synthetic lubricants. stobec.comresearchgate.net The presence of certain metals can, however, accelerate thermal decomposition. dtic.mil

The interplay of these factors is summarized in the table below.

| Factor Category | Specific Factor | Influence on Degradation Rate of this compound |

| Biotic | Microbial Community | High Impact: A robust microbial community with esterase activity is essential for biodegradation. |

| Molecular Structure | High Impact: The sterically hindered neopentyl structure reduces the rate of enzymatic hydrolysis. | |

| Molecular Weight | Medium Impact: Higher molecular weight generally decreases the degradation rate. frontiersin.org | |

| Abiotic | Water (Hydrolysis) | Low Impact: High intrinsic resistance to chemical hydrolysis due to its neopentyl structure. stobec.comspecialchem.com |

| Temperature | Medium Impact: Affects both the rate of chemical hydrolysis and microbial activity. | |

| pH | Medium Impact: Influences the rate of chemical hydrolysis and optimal conditions for microbial enzyme activity. researchgate.net | |

| Light (Photolysis) | Low Impact: High intrinsic resistance to photodegradation. stobec.comspecialchem.com |

Development of Sustainable Degradation Strategies for Polyol Esters

Developing sustainable strategies for managing end-of-life polyol esters like this compound is crucial for a circular economy. These strategies focus on recycling and recovery rather than simple degradation.

Chemical Recycling (Tertiary Recycling): This approach aims to break down the polymer into its constituent monomers or other valuable chemical feedstocks. rsc.org

Hydrolysis and Glycolysis: Controlled hydrolysis or glycolysis processes can be employed to efficiently break the ester bonds and recover the polyol (Trimethylolethane) and carboxylic acid (Tridecanoic acid). rsc.org The recovered polyol is of particular value as it can be directly reused in the manufacturing of new polyurethane or polyester (B1180765) products. rsc.org

Esterolysis: This is a strategy that uses other esters to depolymerize polyesters, transforming them into different high-value ester products, which advances the potential for upcycling plastic waste. nih.gov

Ionic Liquid Catalysis: Novel methods utilize ionic liquids to selectively cleave the C-O bond in polyesters, allowing for the recovery of the constituent carboxylic acids and corresponding hydrocarbons under mild conditions. bohrium.com

Biological Recycling: This strategy harnesses the power of microorganisms or their enzymes to break down the polymer. While often slower, it is an area of growing interest due to its low environmental impact. rsc.org Research focuses on identifying or engineering highly efficient enzymes (esterases) that can rapidly depolymerize polyesters into their monomers for recovery and reuse.

Sustainable Design and Sourcing: A proactive approach to sustainability involves the design of the lubricants themselves. This includes:

Innovating Formulations: Fine-tuning polyol ester chemistry to enhance biodegradability without compromising performance. perstorp.com This can be achieved by carefully selecting the types of acids used in the formulation. perstorp.com

Using Renewable Feedstocks: Shifting from virgin fossil raw materials to renewable and recycled sources for producing the polyol and carboxylic acid precursors. perstorp.comfuelsandlubes.com This approach, often certified through a traceable mass balance system, significantly reduces the cradle-to-gate carbon footprint of the final product. fuelsandlubes.com

These strategies represent a shift from a linear "take-make-dispose" model to a circular one, where the chemical building blocks of complex molecules like this compound are recovered and reused, minimizing waste and environmental impact.

Emerging Research Directions and Future Outlook

Novel Derivatizations and Functionalization Strategies for Enhanced Performance

While Trimethylolethane tridecanoate (B1259635) already possesses desirable characteristics, ongoing research is focused on tailoring its molecular architecture to unlock even greater performance capabilities. These strategies primarily revolve around the modification of its ester groups and the introduction of new functional moieties.

One key area of investigation is the synthesis of mixed esters of trimethylolethane. By reacting trimethylolethane with a combination of tridecanoic acid and other carboxylic acids (e.g., shorter-chain fatty acids or aromatic acids), researchers can fine-tune properties such as viscosity, lubricity, and low-temperature fluidity. This approach allows for the creation of "designer esters" with performance profiles optimized for specific high-demand applications, including next-generation synthetic lubricants and hydraulic fluids.

Furthermore, functionalization of the ester's alkyl chains is a promising avenue for imparting novel functionalities. Techniques such as epoxidation followed by ring-opening reactions can introduce hydroxyl or other polar groups. This enhances the ester's polarity, improving its additive compatibility and surface-active properties, which is particularly beneficial in lubricant formulations where interaction with metal surfaces is critical.

Another innovative strategy involves the incorporation of polymerizable groups, transforming the Trimethylolethane tridecanoate molecule into a reactive monomer. This opens up the possibility of creating novel cross-linked polymer networks with enhanced mechanical strength, thermal resistance, and chemical inertness. Such materials could find applications in high-performance coatings, adhesives, and composites.

The table below summarizes potential derivatization strategies and their expected impact on the performance of this compound.

| Derivatization Strategy | Target Property Enhancement | Potential Applications |

| Mixed Ester Synthesis | Tunable viscosity, improved low-temperature performance | Synthetic lubricants, hydraulic fluids, plasticizers |

| Epoxidation and Ring-Opening | Increased polarity, enhanced additive compatibility | High-performance lubricants, surface coatings |

| Incorporation of Polymerizable Groups | Increased mechanical strength, thermal stability | Cross-linked polymers, adhesives, composites |

Integration of this compound in Advanced Smart Materials

"Smart materials" are materials that can respond to external stimuli such as temperature, light, or electric fields. ijnrd.orgresearchgate.netjetir.org The integration of this compound into these advanced materials is an exciting and rapidly developing field of research.

One of the most promising applications is in the development of phase change materials (PCMs) for thermal energy storage. rsc.orgmdpi.comresearchgate.net Trimethylolethane itself is known to be effective as a solid-phase heat storage medium. stobec.com By esterifying it to form this compound, the phase transition temperature and latent heat of fusion can be precisely controlled. These PCMs can be incorporated into building materials, textiles, and electronic systems to regulate temperature and improve energy efficiency. researchgate.net Research is focused on microencapsulating this compound-based PCMs to enhance their stability and handling.

Furthermore, the dielectric properties of this compound make it a candidate for use in electrorheological (ER) and magnetorheological (MR) fluids. jetir.orgstmjournals.com These smart fluids exhibit a rapid and reversible change in viscosity upon the application of an electric or magnetic field, respectively. By dispersing polarizable or magnetizable particles within a this compound base fluid, researchers aim to develop next-generation ER and MR fluids with improved stability and performance for applications in active damping systems, clutches, and valves.

The development of self-healing materials is another area where this compound could play a significant role. By encapsulating the liquid ester within a solid polymer matrix, a self-healing mechanism can be created. When a crack propagates through the material, it ruptures the microcapsules, releasing the this compound which then fills the crack and solidifies, restoring the material's integrity.

| Smart Material Application | Role of this compound | Potential Impact |

| Phase Change Materials (PCMs) | Latent heat storage medium | Improved thermal energy management in buildings and electronics |

| Electrorheological (ER) and Magnetorheological (MR) Fluids | Base fluid for particle dispersion | Advanced active damping and control systems |

| Self-Healing Materials | Healing agent released upon damage | Increased lifespan and reliability of structural components |

Methodological Advancements in Synthesis and Characterization

To fully realize the potential of this compound and its derivatives, advancements in its synthesis and characterization are crucial. Traditional esterification methods often require high temperatures and long reaction times, which can lead to side reactions and the formation of colored impurities.

Current research is exploring more efficient and sustainable synthesis routes. The use of novel catalysts, such as solid acid catalysts and enzymatic catalysts (lipases), is showing great promise. pacificspecialityoils.com These catalysts can operate under milder reaction conditions, leading to higher yields, improved purity, and a more environmentally friendly process. Microwave-assisted synthesis is another technique being investigated to significantly reduce reaction times and improve energy efficiency. A Chinese patent describes a preparation method for trimethylolethane involving condensation, neutralization, and refining processes. google.com

In terms of characterization, a deeper understanding of the structure-property relationships of this compound is essential for designing new materials with tailored functionalities. Advanced analytical techniques are being employed to probe its molecular structure and dynamics. For instance, two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy provides detailed insights into the connectivity of atoms within the molecule, while techniques like small-angle X-ray scattering (SAXS) can reveal information about the nanoscale organization of materials incorporating the ester. The thermal properties are often characterized using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). mdpi.com

| Area of Advancement | Key Developments | Benefits |

| Synthesis | Use of solid acid and enzymatic catalysts, microwave-assisted synthesis | Higher yields, improved purity, reduced environmental impact, shorter reaction times |

| Characterization | 2D-NMR spectroscopy, small-angle X-ray scattering (SAXS) | Detailed molecular and nanoscale structural information |

| Thermal Analysis | Thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) | Understanding of thermal stability and phase behavior |

Interdisciplinary Research Opportunities in Chemical Engineering and Materials Science

The future development of this compound and its applications will be driven by interdisciplinary collaborations between chemical engineers and materials scientists. Chemical engineers will play a vital role in developing scalable and cost-effective manufacturing processes for the ester and its derivatives. This includes reactor design, process optimization, and the implementation of green chemistry principles.

Materials scientists, on the other hand, will focus on integrating this compound into novel material systems and characterizing their performance. This involves understanding the fundamental interactions between the ester and other components at the molecular level and using this knowledge to design materials with unprecedented properties.

A particularly exciting area of collaboration is the use of computational modeling and simulation. Molecular dynamics simulations can provide valuable insights into the behavior of this compound in different environments, helping to predict its properties and guide the design of new experiments. This synergy between computational and experimental approaches will accelerate the pace of innovation and unlock new applications for this versatile compound.

The development of biodegradable and biocompatible materials based on this compound is another area ripe for interdisciplinary research. This could lead to new applications in the biomedical field, such as in drug delivery systems and temporary medical implants. bohrium.commdpi.comresearchgate.net The inherent biodegradability of esters makes them an attractive alternative to traditional non-degradable polymers. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing Trimethylolethane tridecanoate in a laboratory setting?

this compound is typically synthesized via esterification of Trimethylolethane (TME) with tridecanoic acid. Key steps include:

Q. How can researchers accurately determine the purity of this compound post-synthesis?

Purity assessment requires a combination of techniques:

- Chromatography : HPLC or GC-MS to quantify impurities.

- Spectroscopy : H NMR and C NMR to confirm structural integrity.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect phase impurities .

Q. What analytical techniques are most effective for characterizing the thermal stability of this compound?

Q. What are the key considerations when selecting solvents for recrystallizing this compound?

Solvent selection depends on:

Q. How does the molecular structure of this compound influence its reactivity in crosslinking reactions?

The three hydroxyl groups in TME enable esterification, while the tridecanoate chain enhances hydrophobicity. This structure facilitates:

- Formation of stable ester linkages in polymers.

- Improved thermal resistance in crosslinked networks .

Advanced Research Questions

Q. How can discrepancies in reported solubility data for this compound across studies be resolved?

Contradictions often arise from methodological differences. Standardization steps include:

- Solvent Purity : Use HPLC-grade solvents to minimize interference.

- Temperature Control : Ensure consistent measurement conditions (±0.1°C).

- Validation : Cross-reference with established models (e.g., Modified Apelblat Equation) .

Q. What strategies can be employed to mitigate side reactions during the synthesis of this compound derivatives?

Q. How can reaction conditions be optimized to maximize the yield of this compound in esterification reactions?

Optimization parameters include:

Q. What are the implications of using this compound as a phase change material in thermal energy storage systems?

Studies show:

Q. What role does this compound play in the development of advanced polymeric materials for sensor applications?

It serves as a crosslinker in stretchable sensors:

- Enhances mechanical resilience (up to 500% strain) in polyether-based elastomers.

- Improves conductivity when integrated with carbon nanotubes or ionic liquids.

- Applications in wearable health monitors and soft robotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.